REACTION_CXSMILES
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[CH:1]([C:3]1[CH:8]=[CH:7][C:6]([C:9]([F:12])([F:11])[F:10])=[CH:5][CH:4]=1)=[CH2:2]>C1COCC1.[Pd]>[CH2:1]([C:3]1[CH:4]=[CH:5][C:6]([C:9]([F:10])([F:11])[F:12])=[CH:7][CH:8]=1)[CH3:2]
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Name
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|
Quantity
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1.72 mL
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Type
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reactant
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Smiles
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C(=C)C1=CC=C(C=C1)C(F)(F)F
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Name
|
|
Quantity
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60 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
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Quantity
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400 mg
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Type
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catalyst
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Smiles
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[Pd]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The solid was filtered through celite (washed with DCM)
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Type
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CONCENTRATION
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Details
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the filtrate was carefully concentrated
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Type
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CUSTOM
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Details
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the temperature of the bath below 20° C.
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Type
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CUSTOM
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Details
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The concentrated solution thus obtained
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Name
|
|
Type
|
|
Smiles
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C(C)C1=CC=C(C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |